Researchers studying NER deficiencies often face artifactual oxidation with conventional biomarkers. 8,5'-Cyclo-2'-deoxyguanosine (cdG) solves this with an intramolecular C5'-C8 bond that confers exceptional chemical stability.
- Exclusive NER Substrate: Its covalent crosslink ensures repair dependency solely on NER, enabling unambiguous pathway analysis in Xeroderma Pigmentosum or Cockayne syndrome models.
- Artifact-Resistant Quantification: The N-glycosidic bond is at least 5-fold more stable than dG under acidic conditions, ensuring reliable LC-MS/MS data.
- Defined Diastereomeric Ratio: Ionizing radiation produces (5'R) and (5'S) diastereomers in a 1:3 ratio, serving as a precise dosimetric signature. Supplied as a high-purity nucleoside standard for immediate integration into your assay workflows.
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
CAS No.104504-22-5
Cat. No.B017932
⚠ Attention: For research use only. Not for human or veterinary use.
8,5'-Cyclo-2'-deoxyguanosine (cdG) is a structurally unique, oxidatively generated DNA lesion characterized by an intramolecular C5'-C8 covalent bond linking the sugar and base moieties of 2'-deoxyguanosine [1]. This cyclization creates a tandem lesion distinct from simple base modifications, making it a specific and recalcitrant substrate for DNA repair [2]. The compound exists as (5'R) and (5'S) diastereomers, with CAS 104504-22-5 typically designating the (5'R)-isomer [3]. Its primary formation mechanism involves hydroxyl radical attack from ionizing radiation or endogenous oxidative metabolism [4].
Tandem lesion probe for NER pathway studies
High hydrolytic stability supports reliable quantitation
(5'R)/(5'S) diastereomeric analysis workflows
Reported exclusive repair dependency may inform NER capacity assessment
[1] Jaruga P, Dizdaroglu M. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects. DNA Repair (Amst). 2008 Sep 1;7(9):1413-25. View Source
[2] Jaruga P, Birincioglu M, Rodriguez H, Dizdaroglu M. Mass spectrometric assays for the tandem lesion 8,5'-cyclo-2'-deoxyguanosine in mammalian DNA. Biochemistry. 2002 Mar 19;41(11):3703-11. View Source
[3] National Library of Medicine. 8,5'-cyclo-2'-deoxyguanosine. MeSH Supplementary Concept Data. View Source
[4] Jasti VP, Das RS, Hilton BA, Weerasooriya S, Zou Y, Basu AK. (5'S)-8,5'-cyclo-2'-deoxyguanosine is a strong block to replication, a potent pol V-dependent mutagenic lesion, and is inefficiently repaired in Escherichia coli. Biochemistry. 2011 May 17;50(19):3862-5. View Source
8,5'-Cyclo-2'-deoxyguanosine vs. 8-oxo-dG
The selection of 8,5'-cyclo-2'-deoxyguanosine over widely used oxidative stress biomarkers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is driven by fundamental differences in their chemical stability and biological processing. 8-oxo-dG is known for its propensity to undergo further oxidation and its susceptibility to artifactual formation during sample workup, which can compromise quantitative accuracy [1]. In contrast, the N-glycosidic bond of S-cdG exhibits significantly higher stability, with a half-life at least 5-fold greater than that of dG or 8-Me-dG under acidic conditions [2]. Furthermore, while 8-oxo-dG is primarily repaired by the base excision repair (BER) pathway, the unique C5'-C8 covalent bond of cdG renders it a specific substrate exclusively for the nucleotide excision repair (NER) pathway [3]. This exclusive repair dependency makes cdG an indispensable, non-interchangeable tool for studies focused on NER deficiency, such as in Xeroderma Pigmentosum or Cockayne syndrome [4].
Target
8,5'-Cyclo-2'-deoxyguanosine
Reported NER-exclusive repair substrate; higher N-glycosidic bond stability
vs
Common Substitute
8-oxo-dG
BER-primary substrate; susceptible to artifactual oxidation
Repair pathway mismatch may shift endpoint interpretation; hydrolytic stability differences may affect quantitative accuracy. Direct interchange without validation is not supported.
[1] M. Dizdaroglu, P. Jaruga. Mechanisms of free radical-induced damage to DNA. Free Radical Research. 2012;46(4):382-419. View Source
[2] Das RS, Samaraweera M, Morton M, Gascon JA, Basu AK. Stability of N-Glycosidic Bond of (5'S)-8,5'-Cyclo-2'-deoxyguanosine. Chemical Research in Toxicology. 2012;25(11):2451-61. View Source
[3] Jaruga P, Dizdaroglu M. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects. DNA Repair (Amst). 2008 Sep 1;7(9):1413-25. View Source
[4] Brooks PJ, Wise DS, Berry DA, Kosmoski JV, Smerdon MJ, Somers RL, Mackie H, Spoonde AY, Ackerman EJ, Coleman K, Tarone RE, Robbins JH. The oxidative DNA lesion 8,5'-(S)-cyclo-2'-deoxyadenosine is repaired by the nucleotide excision repair pathway and blocks gene expression in mammalian cells. J Biol Chem. 2000 Jul 21;275(29):22355-62. View Source
Quantitative Evidence for 8,5'-Cyclo-2'-deoxyguanosine
Superior N-Glycosidic Bond Stability
In a direct kinetic study, the N-glycosidic bond of (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) was found to be significantly more resistant to acid-catalyzed hydrolysis than both unmodified 2'-deoxyguanosine (dG) and 8-methyl-2'-deoxyguanosine (8-Me-dG). This increased stability is attributed to the conformational rigidity imposed by the C5'-C8 covalent bond [1].
Hydrolytic StabilityHead-to-head
≥5-fold half-life increase vs dG
Supports artifact-resistant quantitation
Acid-catalyzed conditions; formic acid
DNA DamageChemical StabilityHydrolysis Kinetics
Evidence Dimension
Hydrolytic Stability (Half-life)
Target Compound Data
Half-life at least 5-fold higher
Comparator Or Baseline
2'-deoxyguanosine (dG) and 8-methyl-2'-deoxyguanosine (8-Me-dG)
Quantified Difference
≥5-fold increase in half-life
Conditions
Acid-catalyzed hydrolysis (formic acid)
Why This Matters
Enhanced stability minimizes spontaneous depurination, ensuring more reliable quantitation and reducing artifact generation during analytical procedures.
DNA DamageChemical StabilityHydrolysis Kinetics
[1] Das RS, Samaraweera M, Morton M, Gascon JA, Basu AK. Stability of N-Glycosidic Bond of (5'S)-8,5'-Cyclo-2'-deoxyguanosine. Chemical Research in Toxicology. 2012;25(11):2451-61. View Source
Exclusive NER Pathway Specificity
The defining structural feature of 8,5'-cyclo-2'-deoxyguanosine—the C5'-C8 covalent bond—renders it completely refractory to cleavage by the base excision repair (BER) machinery, which efficiently processes simpler oxidative lesions like 8-oxo-dG. Instead, cdG diastereomers are exclusively processed by the nucleotide excision repair (NER) pathway [1]. This repair dichotomy was demonstrated by the inability of purified BER enzymes (NEIL1, NEIL2, Fpg, OGG1, Endo III, Endo VIII) to excise S-cdG [2].
Repair PathwayHead-to-head
NER exclusive (cdG) vs BER primary (8-oxo-dG)
NER capacity probe for repair-deficient models
Purified BER enzymes failed excision
DNA RepairNucleotide Excision RepairBase Excision Repair
Evidence Dimension
DNA Repair Pathway Specificity
Target Compound Data
Exclusively repaired by Nucleotide Excision Repair (NER)
Comparator Or Baseline
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is primarily repaired by Base Excision Repair (BER)
Quantified Difference
Exclusive vs. Primary
Conditions
Mammalian cell extracts and purified protein assays
Why This Matters
This unique repair specificity positions cdG as a non-substitutable probe for assessing NER capacity, a key differentiator in studies of NER-deficient diseases like Xeroderma Pigmentosum.
DNA RepairNucleotide Excision RepairBase Excision Repair
[1] Jaruga P, Dizdaroglu M. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects. DNA Repair (Amst). 2008 Sep 1;7(9):1413-25. View Source
[2] Pande P, Das RS, Sheppard C, Kow YW, Basu AK. Repair efficiency of (5'S)-8,5'-cyclo-2'-deoxyguanosine and (5'S)-8,5'-cyclo-2'-deoxyadenosine depends on the complementary base. DNA Repair (Amst). 2012;11(12):926-31. View Source
Absolute Requirement for Polymerase V
In a well-controlled in vivo replication study using E. coli, a plasmid containing a single (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion exhibited a profound block to replication. Crucially, replication was completely abolished in a pol V-deficient (pol V-) strain, resulting in zero recovered progeny [1]. This absolute dependence on a specific translesion synthesis polymerase highlights the lesion's unique processing requirements compared to other adducts.
Pol V RequirementHead-to-head
0% viability in pol V⁻ strain
Quantitative bypass endpoint in E. coli
Absolute dependence reported in vivo
DNA ReplicationMutagenesisTranslesion Synthesis
Evidence Dimension
DNA Polymerase Dependence for Bypass
Target Compound Data
0% viability (no progeny recovered) in pol V- strain
Comparator Or Baseline
Wild-type E. coli (<1% viability) and pol IV- strain (increased viability)
Quantified Difference
Absolute requirement for pol V (0% vs. <1% viability)
Conditions
In vivo plasmid replication in E. coli with specific polymerase knockouts
Why This Matters
This extreme and specific biological effect provides a powerful, quantitative readout for studying translesion synthesis and polymerase function, offering a level of selectivity not observed with many other DNA lesions.
DNA ReplicationMutagenesisTranslesion Synthesis
[1] Jasti VP, Das RS, Hilton BA, Weerasooriya S, Zou Y, Basu AK. (5'S)-8,5'-cyclo-2'-deoxyguanosine is a strong block to replication, a potent pol V-dependent mutagenic lesion, and is inefficiently repaired in Escherichia coli. Biochemistry. 2011 May 17;50(19):3862-5. View Source
LC-MS/MS with Isotope Dilution
Robust analytical methodologies using liquid chromatography-tandem mass spectrometry with isotope dilution (LC-IDMS) have been established for the specific and sensitive quantification of both (5'R) and (5'S) diastereomers of cdG. Using stable isotope-labeled internal standards, the method achieves a detection sensitivity of approximately 15 fmol on-column [1]. This enables precise measurement of endogenous background levels in human cells, determined to be ~2 lesions/10^6 nucleosides for (5'R)-cdG and ~10 lesions/10^6 nucleosides for (5'S)-cdG [1].
GC-MS/MS-SIM analysis of the same compound (1 fmol on-column) [1]
Quantified Difference
LC-MS/MS is 15-fold less sensitive than GC-MS/MS but provides a complementary method
Conditions
Enzymatic hydrolysates of DNA, positive ionization mode
Why This Matters
Validated LC-MS/MS protocols with defined sensitivity and specificity are essential for procurement; they guarantee that the compound can be integrated into existing analytical workflows for accurate, low-level detection in biological matrices.
[1] Jaruga P, Birincioglu M, Rodriguez H, Dizdaroglu M. Mass spectrometric assays for the tandem lesion 8,5'-cyclo-2'-deoxyguanosine in mammalian DNA. Biochemistry. 2002 Mar 19;41(11):3703-11. View Source
Formation Kinetics vs. 8-oxo-dG
While 8-oxo-dG is formed in far greater abundance, the formation of cdG follows a distinct dose-response and chemical mechanism. In isolated DNA exposed to ionizing radiation, the yield of cdG diastereomers was quantified, with the (5'R)- and (5'S)-diastereomers observed in a 1:3 ratio [1]. A revised quantification in DNA found the overall lesion formation to follow the order: 8-oxo-dG >> 8-oxo-dA > 5'R-cdG > 5'R-cdA > 5'S-cdA > 5'S-cdG [2], establishing the relative scarcity and unique signature of the cdG lesion.
5'R-cdG > 5'S-cdG; formed in a 1:3 (R:S) ratio in some models
Comparator Or Baseline
8-oxo-dG (most abundant), 5'R-cdA, 5'S-cdA
Quantified Difference
8-oxo-dG yield is orders of magnitude higher than all cyclopurine lesions
Conditions
γ-irradiated DNA and Fenton-type oxidation systems
Why This Matters
The distinct formation kinetics and diastereomeric ratio of cdG provide a more specific and chemically stable fingerprint of radical-mediated DNA damage than the more abundant but chemically labile 8-oxo-dG.
Oxidative StressDNA AdductomicsRadiation Biology
[1] Dizdaroglu M, Dirksen ML, Jiang HX, Robbins JH. Ionizing-radiation-induced damage in the DNA of cultured human cells. Identification of 8,5-cyclo-2-deoxyguanosine. Biochem J. 1987;241(3):929-32. View Source
[2] Terzidis MA, Chatgilialoglu C. Radiation-induced formation of purine lesions in single and double stranded DNA: revised quantification. Front Chem. 2015;3:18. View Source
Stable Isotope-Labeled Internal Standard
To enable robust, quantitative mass spectrometry assays, a high-purity [1,3, NH2-15N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine internal standard has been synthesized and characterized. This multi-step synthesis (21 steps) yields a product with an isotopic purity exceeding 99.94 atom% as determined by LC-MS [1]. This standard is critical for correcting for analyte loss and matrix effects during the complex sample preparation required for DNA adduct analysis.
ISTD Isotopic PuritySupporting evidence
>99.94 atom% ¹⁵N₃
Supports IDMS quantitation accuracy
21-step synthesis; LC-MS verified
Synthetic ChemistryStable Isotope LabelingInternal Standard
Synthesis from imidazole-4,5-dicarboxylic acid; purity determined by LC-MS
Why This Matters
Availability of a structurally identical, highly pure, stable isotope-labeled analog is a critical procurement consideration, as it is essential for the most rigorous analytical methods (IDMS) and ensures data accuracy and reproducibility.
Synthetic ChemistryStable Isotope LabelingInternal Standard
[1] Malik CK, Das RS, Basu AK. Synthesis of [1,3, NH2-15N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine. J Labelled Comp Radiopharm. 2013;56(8):376-81. View Source
Applications of 8,5'-Cyclo-2'-deoxyguanosine
NER Deficiency Studies
Procure 8,5'-cyclo-2'-deoxyguanosine-containing oligonucleotides or the nucleoside standard to serve as a specific, non-cleavable substrate in cellular or biochemical assays. Unlike BER substrates (e.g., 8-oxo-dG), the persistence of cdG is a direct and quantitative measure of NER capacity. This is essential for mechanistic studies of diseases like Xeroderma Pigmentosum (XP) and Cockayne syndrome (CS), where NER is compromised [1].
LC-MS/MS Biomarker Assay Development
Utilize high-purity 8,5'-cyclo-2'-deoxyguanosine analytical standards, ideally in conjunction with the 15N3-labeled internal standard [2], to establish and validate LC-MS/MS methods for quantifying DNA damage in biological samples (e.g., urine, tissue, cells). Its superior chemical stability compared to 8-oxo-dG makes it a more reliable, artifact-resistant biomarker for oxidative stress and radiation exposure [3].
Translesion DNA Synthesis Mechanisms
Incorporate a defined 8,5'-cyclo-2'-deoxyguanosine lesion into plasmid or oligonucleotide templates for replication studies in vitro or in vivo. The absolute requirement for specific TLS polymerases (e.g., pol V in E. coli) for lesion bypass, which results in a 0% viability phenotype in deficient strains [4], provides an exceptionally clear and quantitative genetic readout for studying polymerase function, lesion tolerance, and induced mutagenesis.
Radiation-Induced DNA Damage Standard
Employ 8,5'-cyclo-2'-deoxyguanosine as a calibration standard in radiation biology to quantify hydroxyl radical-induced tandem DNA damage. The distinct 1:3 formation ratio of its (5'R) and (5'S) diastereomers [5] offers a specific dosimetric signature for ionizing radiation exposure, differentiating it from damage caused by other oxidative stressors and providing a stable, quantifiable endpoint in radiobiology experiments.
Application
Selection Property
Validation Focus
NER Capacity Studies
NER pathway exclusivity
NER endpoint quantification in NER-deficient models
LC-MS/MS Biomarker Assay
Chemical stability vs 8-oxo-dG
Artifact-resistant quantitation in biological matrices
Translesion Synthesis Research
Polymerase bypass specificity
Replication fidelity endpoint in TLS models
Radiation Biology Standard
Diastereomeric ratio signature
Radiation dose-response endpoint
[1] Jaruga P, Dizdaroglu M. 8,5'-Cyclopurine-2'-deoxynucleosides in DNA: mechanisms of formation, measurement, repair and biological effects. DNA Repair (Amst). 2008 Sep 1;7(9):1413-25. View Source
[2] Malik CK, Das RS, Basu AK. Synthesis of [1,3, NH2-15N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine. J Labelled Comp Radiopharm. 2013;56(8):376-81. View Source
[3] Das RS, Samaraweera M, Morton M, Gascon JA, Basu AK. Stability of N-Glycosidic Bond of (5'S)-8,5'-Cyclo-2'-deoxyguanosine. Chemical Research in Toxicology. 2012;25(11):2451-61. View Source
[4] Jasti VP, Das RS, Hilton BA, Weerasooriya S, Zou Y, Basu AK. (5'S)-8,5'-cyclo-2'-deoxyguanosine is a strong block to replication, a potent pol V-dependent mutagenic lesion, and is inefficiently repaired in Escherichia coli. Biochemistry. 2011 May 17;50(19):3862-5. View Source
[5] Dizdaroglu M, Dirksen ML, Jiang HX, Robbins JH. Ionizing-radiation-induced damage in the DNA of cultured human cells. Identification of 8,5-cyclo-2-deoxyguanosine. Biochem J. 1987;241(3):929-32. View Source
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